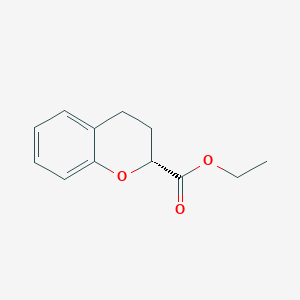
(R)-Ethyl chroman-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl chroman-2-carboxylate is a chiral compound belonging to the chroman family Chromans are oxygen-containing heterocycles that are significant in various fields, including pharmaceuticals and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl chroman-2-carboxylate typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using esterases isolated from Geobacillus thermocatenulatus . This method achieves high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of ®-Ethyl chroman-2-carboxylate often employs similar enzymatic resolution techniques due to their efficiency and lower environmental impact compared to traditional chemical resolution methods. The process involves the use of immobilized cells in a biphasic system, allowing for continuous production with minimal waste .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl chroman-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
®-Ethyl chroman-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Ethyl chroman-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. Molecular simulations have revealed the enantioselective mechanisms by which it operates .
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl chroman-2-carboxylate: The enantiomer of ®-Ethyl chroman-2-carboxylate, with different biological activities.
6-Fluoro-chroman-2-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Methyl chroman-2-carboxylate: A methyl ester variant used in similar applications.
Uniqueness
®-Ethyl chroman-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its high enantiomeric purity and efficiency in various reactions make it a valuable compound in research and industrial applications .
Properties
CAS No. |
137590-28-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2R)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
PSOZUQKKUGXCEN-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2=CC=CC=C2O1 |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


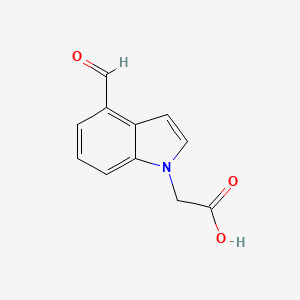
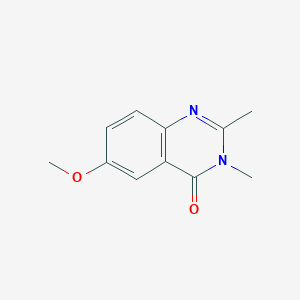
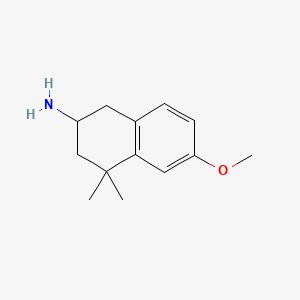
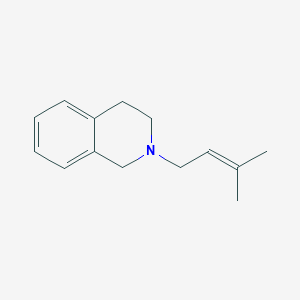


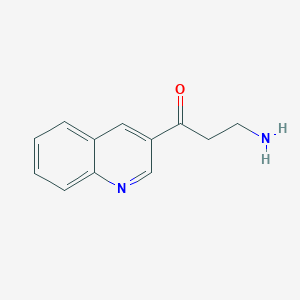

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
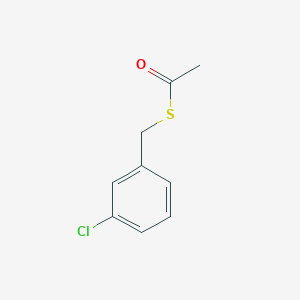
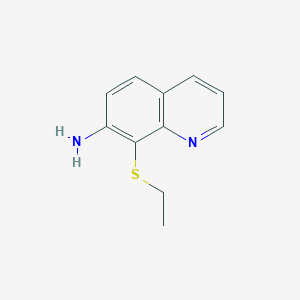

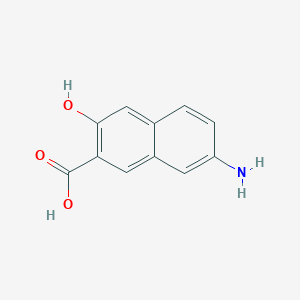
![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)
